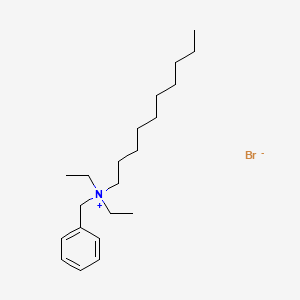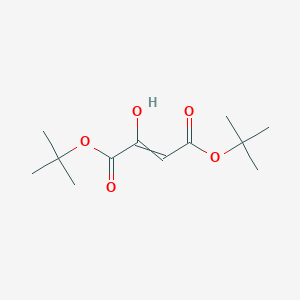
Di-tert-butyl 2-hydroxybut-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl 2-hydroxybut-2-enedioate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two tert-butyl groups and a hydroxybutenedioate moiety. It is known for its stability and reactivity, making it a valuable compound for synthetic and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2-hydroxybut-2-enedioate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxybut-2-enedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of tert-butyl alcohol and an acid catalyst remains a standard approach in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl 2-hydroxybut-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield di-tert-butyl 2-oxobut-2-enedioate, while reduction can produce di-tert-butyl 2-hydroxybutanedioate.
Applications De Recherche Scientifique
Di-tert-butyl 2-hydroxybut-2-enedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a reagent in enzymatic studies.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is employed in the production of specialty chemicals, coatings, and adhesives due to its desirable chemical properties.
Mécanisme D'action
The mechanism by which di-tert-butyl 2-hydroxybut-2-enedioate exerts its effects involves its ability to participate in various chemical reactions. The ester groups can undergo hydrolysis, releasing the hydroxybutenedioate moiety, which can then interact with other molecules. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group for amines in organic synthesis.
Butylated hydroxytoluene: An antioxidant used in food and industrial applications.
Diethyl acetylenedicarboxylate: Utilized in Michael addition reactions and as a cross-linker in polymer chemistry.
Uniqueness
Di-tert-butyl 2-hydroxybut-2-enedioate is unique due to its combination of tert-butyl groups and a hydroxybutenedioate moiety. This structure imparts specific reactivity and stability characteristics, making it distinct from other similar compounds. Its versatility in various chemical reactions and applications further highlights its uniqueness.
Propriétés
Numéro CAS |
87598-05-8 |
|---|---|
Formule moléculaire |
C12H20O5 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
ditert-butyl 2-hydroxybut-2-enedioate |
InChI |
InChI=1S/C12H20O5/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h7,13H,1-6H3 |
Clé InChI |
GCEVOJBGWYSVDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C=C(C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


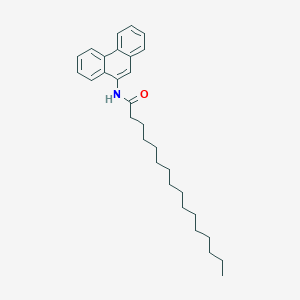
![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)

![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
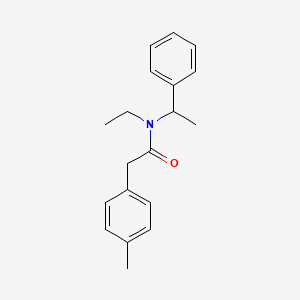

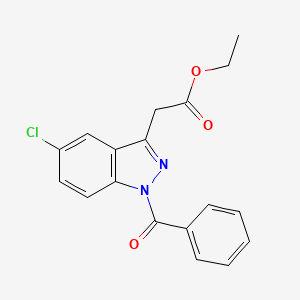
![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
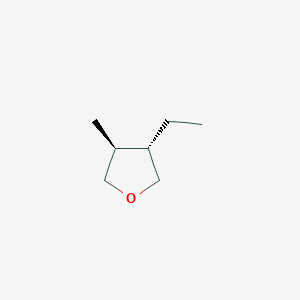
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)
![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)
